molecular formula C21H20FN3O5S B605915 Basmisanil CAS No. 1159600-41-5

Basmisanil

Cat. No.: B605915
CAS No.: 1159600-41-5
M. Wt: 445.5 g/mol
InChI Key: VCGRFBXVSFAGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basmisanil is a highly selective inverse agonist and negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. It was developed by Roche for the treatment of cognitive impairment associated with Down syndrome and schizophrenia . This compound has shown promise in preclinical and early clinical studies due to its high selectivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of basmisanil involves multiple steps, starting with the preparation of key intermediatesThe final step involves the coupling of these intermediates to form the complete this compound molecule .

Industrial Production Methods

For industrial production, this compound is formulated in micronized form to enhance its solubility and bioavailability. The compound is then processed into uncoated immediate-release tablets for clinical studies. A granules-in-sachet formulation was developed for phase 2 studies to improve patient compliance and ease of administration .

Chemical Reactions Analysis

Types of Reactions

Basmisanil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Mechanism of Action

Basmisanil exerts its effects by binding to the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. This binding results in the inhibition of gamma-aminobutyric acid-induced currents, leading to a reduction in the receptor’s activity. The compound’s high selectivity for the alpha 5 subunit allows it to modulate cognitive functions without causing significant side effects .

Biological Activity

Basmisanil (RG1662) is a novel compound that acts as a highly selective negative allosteric modulator (NAM) of the GABA A α5 receptor. This article delves into its biological activity, including its pharmacological properties, effects in preclinical and clinical studies, and potential therapeutic applications.

Overview of this compound

This compound has garnered attention for its unique mechanism of action on GABA A receptors, particularly those containing the α5 subunit. This receptor subtype is implicated in cognitive functions and various neurological disorders. The selective modulation of GABA A α5 receptors presents a promising avenue for therapeutic interventions in conditions such as anxiety, depression, and cognitive dysfunction.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human GABA A α5 receptor. Key findings include:

  • Binding Affinity : this compound binds with high affinity (Ki = 5 ± 1 nM) to GABA A α5β3γ2 receptors, showing over 90-fold selectivity compared to other subunits like α1, α2, and α3 .
  • Functional Selectivity : In functional assays, this compound inhibited GABA-induced currents specifically at GABA A α5 receptors, demonstrating minimal activity at other subtypes .

Preclinical Studies

  • In Vivo Studies :
    • In rat models, this compound demonstrated dose-dependent target engagement. It effectively attenuated diazepam-induced spatial learning impairments in the Morris water maze task, indicating cognitive enhancement .
    • In non-human primates (cynomolgus macaques), this compound improved performance in executive function tasks (object retrieval) without inducing anxiogenic or proconvulsant effects .
  • EEG Studies : An exploratory EEG study indicated that this compound modulates neuronal network activity in humans, providing evidence for its functional activity within the brain .

Clinical Trials

  • Phase I Studies : Early clinical trials showed that this compound was well-tolerated among healthy volunteers, with no serious adverse events reported. PET scans confirmed target engagement at maximum receptor occupancy levels .
  • Ongoing Trials : A Phase II trial is underway to evaluate the safety and efficacy of this compound in children with Dup15q syndrome, focusing on its potential to improve neurodevelopmental outcomes through negative allosteric modulation of GABA A receptors .

Case Study 1: Cognitive Enhancement

In a study involving adult cynomolgus macaques trained on an object retrieval task, this compound significantly increased the percentage of correct responses during difficult trials at doses of 3 and 10 mg/kg. This suggests a potential role in enhancing cognitive function through selective modulation of GABA A α5 receptors .

Case Study 2: Antidepressant-Like Effects

Research has indicated that this compound produces rapid and sustained antidepressant-like responses in male mice at doses corresponding to modest levels of α5-GABAAR occupancy (40-65%). This highlights its potential as a novel therapeutic strategy for depression .

Summary of Findings

Parameter Value/Outcome
Binding Affinity (Ki)5 ± 1 nM for GABA A α5
Selectivity Ratio>90-fold compared to other GABA A subtypes
Effective Dose Range3-30 mg/kg in primate studies
Cognitive ImprovementSignificant enhancement in object retrieval tasks
Safety ProfileGood tolerability; no serious adverse events reported

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Basmisanil's selectivity for GABAA-α5 receptors?

  • Methodological Answer : Use recombinant GABAA receptor subtypes (e.g., α5β3γ2, α1β2γ2, α2β3γ2) expressed in heterologous systems (e.g., HEK293 cells). Conduct concentration-response assays with this compound to measure inhibition via radioligand binding (e.g., ) or electrophysiological recordings (e.g., GABA-evoked currents). This compound's IC50 for α5β3γ2 (8 nM) is significantly lower than for α1/α2 subtypes, confirming selectivity . Include flumazenil as a control to verify allosteric modulation mechanisms .

Q. How should researchers standardize this compound solubility and storage for in vitro experiments?

  • Methodological Answer : Prepare stock solutions in DMSO at ~100 mg/mL (5.61 mM). For working concentrations, dilute in assay buffers (e.g., physiological saline). Store powder at -20°C (3-year stability) and dissolved aliquots at -80°C (6-month stability). Avoid freeze-thaw cycles to prevent compound degradation . Validate solubility using computational tools (e.g., logP = 0.61, tPSA = 111) to predict compatibility with biological matrices .

Q. What are the key pharmacokinetic parameters to assess this compound's brain penetration in preclinical studies?

  • Methodological Answer : Measure plasma and brain tissue concentrations post-administration (e.g., intravenous/oral dosing in rodents). Calculate brain-to-plasma ratio and unbound fraction using techniques like microdialysis or equilibrium dialysis. This compound exhibits dose-dependent receptor occupancy in rodent brains, with cognitive enhancement observed at non-sedative doses .

Advanced Research Questions

Q. How can contradictory data on this compound's cognitive effects across species be resolved?

  • Methodological Answer : Conduct cross-species dose-response studies (e.g., rodents vs. non-human primates) using standardized cognitive assays (e.g., Morris water maze, delayed matching-to-task). Account for interspecies differences in metabolism (e.g., CYP450 activity) and blood-brain barrier permeability. For example, this compound improved cognition in primates without anxiolytic effects, contrasting with rodent models where higher doses may induce off-target effects . Apply statistical frameworks like mixed-effects modeling to isolate confounding variables .

Q. What experimental designs address the functional disconnect between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Use ex vivo receptor occupancy assays to correlate brain concentration with target engagement. Combine PET imaging (e.g., [<sup>11</sup>C]flumazenil) in primates to validate α5-specific binding. In vitro IC50 (8 nM) may not translate directly due to protein binding or metabolite interference; thus, adjust dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How should researchers optimize translational protocols for this compound in early-phase human trials?

  • Methodological Answer : Design adaptive Phase I trials with biomarker-driven endpoints (e.g., EEG for γ-oscillations linked to α5 activity). Extrapolate safe starting doses using allometric scaling from preclinical species, adjusted for human receptor density differences. Include rigorous exclusion criteria (e.g., hepatic impairment) due to this compound's dependence on CYP3A4/5 metabolism . Monitor adverse events (e.g., dizziness) via continuous pharmacokinetic sampling .

Q. Data Contradiction and Analysis

Q. How to reconcile discrepancies in this compound's effects on GABAA receptor subtypes across independent studies?

  • Methodological Answer : Perform meta-analyses of published IC50 values, stratifying by assay conditions (e.g., temperature, ion composition). For example, this compound's inhibition of α1β2γ2 varies between electrophysiology (low effect) and binding assays (moderate effect) due to state-dependent modulation . Use sensitivity analyses to identify methodological outliers .

Q. What strategies validate the specificity of this compound in complex biological systems?

  • Methodological Answer : Employ CRISPR-edited cell lines lacking α5 subunits to confirm on-target effects. Combine with pan-GABAA antagonists (e.g., bicuculline) to isolate α5-mediated responses. In vivo, use α5 knockout mice to differentiate cognitive enhancement from off-target sedation .

Properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRFBXVSFAGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032402
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159600-41-5
Record name (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basmisanil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basmisanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASMISANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As described for example 105, 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol) was converted, using thiomorpholine-S,S-dioxide instead of 2,2,2-trifluoroethylamine, to the title compound (73 mg, 55%) which was obtained as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol (69 mg, 0.2 mmol)) in DMF (300 μL) were added 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (71 mg, 0.22 mmol), N,N-diisopropyl ethyl amine (171 μL, 1.0 mmol) and thiomorpholine-S,S-dioxide (17.3 μL, 0.22 mmol). The resulting reaction mixture was stirred for 1 h at room temperature. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (73 mg, 55%) as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
17.3 μL
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.